

Amlodipine Maleate vs. Amlodipine Besylate: A Comparative Analysis of Bioavailability

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For researchers and drug development professionals, understanding the nuances between different salt forms of an active pharmaceutical ingredient (API) is critical for ensuring therapeutic equivalence and optimizing drug product performance. This guide provides a detailed comparative analysis of the bioavailability of two common salt forms of the calcium channel blocker amlodipine: **amlodipine maleate** and amlodipine besylate.

Amlodipine is widely prescribed for the management of hypertension and angina.[1][2] While amlodipine besylate is the most common formulation, **amlodipine maleate** has been developed as an alternative.[1][3] This analysis focuses on the scientific evidence from bioequivalence studies to determine if these salt forms can be used interchangeably in clinical practice.

Executive Summary

Multiple studies have demonstrated that **amlodipine maleate** and amlodipine besylate are bioequivalent.[1] This means they exhibit comparable rates and extents of absorption, leading to similar therapeutic effects. The key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum plasma concentration (Tmax), show no statistically significant differences between the two salt forms.

Quantitative Data Summary



The following table summarizes the key pharmacokinetic parameters from a pivotal single-dose, randomized, crossover bioequivalence study comparing 10 mg tablets of **amlodipine maleate** and amlodipine besylate in 24 healthy volunteers.

Pharmacokinetic Parameter	Amlodipine Maleate (10 mg)	Amlodipine Besylate (10 mg)	Statistical Significance
AUCt (ng*h/mL)	304.69	320.41	Not Statistically Different
Cmax (ng/mL)	Not explicitly stated in snippets	Not explicitly stated in snippets	Not Statistically Different
Tmax (h)	Not explicitly stated in snippets	Not explicitly stated in snippets	Not Statistically Different

AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration.

These findings indicate that the plasma kinetics of amlodipine are dependent on the properties of the amlodipine molecule itself, rather than the salt form.

Experimental Protocols

The bioequivalence of **amlodipine maleate** and amlodipine besylate was established through a robust experimental design.

Study Design: A single-dose, open-label, randomized, two-period crossover trial was conducted. This design minimizes individual subject variation and allows for a direct comparison of the two formulations.

Subjects: The study enrolled 24 healthy adult volunteers.

Drug Administration: Each subject received a single oral dose of 10 mg of **amlodipine maleate** and 10 mg of amlodipine besylate, with a washout period between the two treatments.

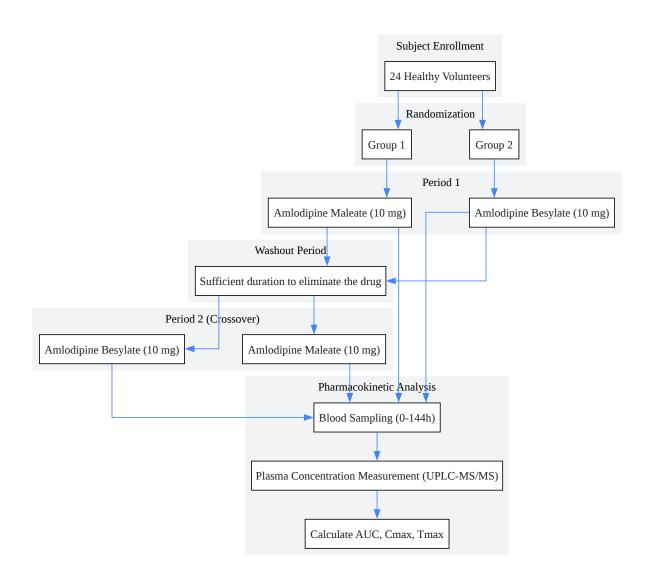






Pharmacokinetic Analysis: Blood samples were collected over a 144-hour period following drug administration. Plasma concentrations of amlodipine were determined using a validated ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The key pharmacokinetic parameters (AUC, Cmax, and Tmax) were calculated from the plasma concentration-time data.





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Bioequivalence Study Workflow



Mechanism of Action: Signaling Pathway

Amlodipine is a dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells and cardiac muscle cells. This blockade prevents the influx of extracellular calcium ions, which are essential for muscle contraction. The result is relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.



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Amlodipine's Mechanism of Action

Conclusion

The available scientific evidence strongly supports the conclusion that **amlodipine maleate** and amlodipine besylate are bioequivalent. For researchers and professionals in drug development, this indicates that the choice between these two salt forms is unlikely to have a significant impact on the pharmacokinetic profile and, by extension, the therapeutic efficacy of the drug. Both formulations deliver the active amlodipine moiety to the systemic circulation in a comparable manner. Therefore, **amlodipine maleate** and amlodipine besylate can be considered interchangeable in clinical practice.

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References

- 1. Single-dose, randomized, crossover bioequivalence study of amlodipine maleate versus amlodipine besylate in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. buzzrx.com [buzzrx.com]
- 3. tandfonline.com [tandfonline.com]
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